Atuzabrutinib - 1581714-49-9

Atuzabrutinib

Catalog Number: EVT-10955703
CAS Number: 1581714-49-9
Molecular Formula: C30H30FN7O2
Molecular Weight: 539.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Atuzabrutinib is a small molecule compound that acts as an inhibitor of Bruton's tyrosine kinase, a critical enzyme in B-cell receptor signaling pathways. This compound has been developed for therapeutic applications, particularly in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. Atuzabrutinib has shown promise in clinical trials due to its selective inhibition of Bruton's tyrosine kinase, which is vital for B-cell proliferation and survival.

Source and Classification

Atuzabrutinib is classified as an antineoplastic agent and falls under the category of targeted therapies. It is specifically designed to inhibit the activity of Bruton's tyrosine kinase, which plays a significant role in the pathophysiology of certain hematological malignancies. The compound is derived from synthetic processes aimed at creating selective inhibitors for therapeutic use.

Synthesis Analysis

Methods and Technical Details

The synthesis of Atuzabrutinib involves several key steps that utilize advanced organic chemistry techniques. The process typically begins with the formation of a tricyclic core structure, which is then modified through various chemical reactions to introduce functional groups essential for its activity as a Bruton's tyrosine kinase inhibitor.

  1. Starting Materials: The synthesis starts with readily available aromatic compounds that serve as building blocks.
  2. Cyclization Reactions: These are employed to form the tricyclic structure, often utilizing catalysts to facilitate the reaction and improve yield.
  3. Functional Group Modifications: Subsequent steps include the introduction of specific substituents that enhance the binding affinity to Bruton's tyrosine kinase.
  4. Purification: The final product undergoes purification techniques such as high-performance liquid chromatography to isolate Atuzabrutinib from byproducts and unreacted materials.

These methods are designed to optimize yield and purity while minimizing environmental impact through greener chemistry practices.

Molecular Structure Analysis

Structure and Data

Atuzabrutinib has a complex molecular structure characterized by its tricyclic framework and specific functional groups that confer its biological activity. The molecular formula is C19_{19}H22_{22}N4_{4}O3_{3}, with a molecular weight of approximately 342.40 g/mol.

  • Structural Features:
    • Tricyclic core
    • Multiple nitrogen atoms contributing to its binding properties
    • Hydroxyl and carbonyl functional groups enhancing solubility and interaction with target enzymes

The three-dimensional conformation of Atuzabrutinib allows it to fit into the active site of Bruton's tyrosine kinase, effectively inhibiting its function.

Chemical Reactions Analysis

Reactions and Technical Details

Atuzabrutinib undergoes several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction is crucial for introducing nitrogen-containing groups into the aromatic rings.
  2. Oxidation-Reduction Reactions: These are employed to modify functional groups, enhancing their reactivity and stability.
  3. Formation of Amides or Esters: These reactions are often used to create linkages that stabilize the compound's structure.

Each reaction step is optimized for conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

Mechanism of Action

Process and Data

Atuzabrutinib exerts its therapeutic effects by selectively inhibiting Bruton's tyrosine kinase, disrupting B-cell receptor signaling pathways. This inhibition leads to:

  • Reduced B-cell Activation: By blocking the signaling cascade initiated by antigen binding, Atuzabrutinib prevents B-cell activation and proliferation.
  • Induction of Apoptosis: In malignant B-cells, this inhibition can trigger programmed cell death, reducing tumor burden.
  • Impact on Immune Response: The selective nature of Atuzabrutinib allows for modulation of immune responses without broadly suppressing immune function.

Clinical studies have demonstrated that Atuzabrutinib effectively reduces disease progression in patients with B-cell malignancies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Atuzabrutinib exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: The melting point is typically around 150-160 °C, indicating thermal stability suitable for storage.

These properties are critical for formulating Atuzabrutinib into effective dosage forms for clinical use.

Applications

Scientific Uses

Atuzabrutinib is primarily used in oncology as a targeted therapy for treating various hematological cancers. Its applications include:

  • Chronic Lymphocytic Leukemia: Demonstrated efficacy in reducing tumor burden and improving patient outcomes.
  • Non-Hodgkin Lymphoma: Used in clinical settings to manage disease progression in patients unresponsive to traditional therapies.
  • Rheumatoid Arthritis: Investigated for potential use in autoimmune conditions due to its immunomodulatory effects.

Research continues into expanding the therapeutic applications of Atuzabrutinib beyond hematological malignancies, exploring its potential in other diseases characterized by dysregulated B-cell activity.

Introduction to Bruton's Tyrosine Kinase Signaling Pathways

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It serves as a critical signaling node in hematopoietic cells, integrating signals from surface receptors to intracellular effector pathways. Bruton's tyrosine kinase is ubiquitously expressed in B lymphocytes, myeloid lineage cells (macrophages, monocytes, dendritic cells, microglia, and mast cells), and platelets, but is absent in T lymphocytes and natural killer cells [1] [5] [6]. Its discovery stemmed from investigations into X-linked agammaglobulinemia, where mutations in the BTK gene result in a near-complete block in B cell development and antibody deficiency [2] [8]. Bruton's tyrosine kinase activity is indispensable for B cell receptor signaling, mediating activation, proliferation, survival, and differentiation. Beyond adaptive immunity, Bruton's tyrosine kinase participates in innate immune signaling pathways, including Toll-like receptor, Fc receptor, and chemokine receptor cascades [1] [6] [7]. This broad involvement positions Bruton's tyrosine kinase as a master regulator of immune cell communication and a compelling therapeutic target across immune-mediated pathologies and B cell malignancies.

Molecular Structure and Activation Mechanism

Bruton's tyrosine kinase possesses a modular domain architecture essential for its function and regulation:

  • Pleckstrin Homology Domain: Located at the N-terminus, this domain binds phosphatidylinositol-3,4,5-trisphosphate generated by phosphoinositide 3-kinase upon receptor engagement. This binding recruits Bruton's tyrosine kinase from the cytosol to the plasma membrane [8].
  • Tec Homology Domain: A proline-rich region involved in regulatory intramolecular interactions and potentially protein-protein interactions.
  • Src Homology 3 Domain: Mediates interactions with proline-rich motifs in partner proteins, such as the adaptor protein SLP65.
  • Src Homology 2 Domain: Binds phosphotyrosine motifs on partner proteins, facilitating signal complex assembly.
  • Kinase Domain: Catalyzes the transfer of phosphate groups from ATP to tyrosine residues on substrate proteins. It contains the critical cysteine 481 residue targeted by covalent irreversible inhibitors [8].

Bruton's tyrosine kinase activation is a multi-step process initiated by membrane recruitment. Subsequent phosphorylation at tyrosine 551 within the kinase domain by Src family kinases (like Lyn) or spleen tyrosine kinase potentiates its catalytic activity. Full activation involves autophosphorylation at tyrosine 223 within the Src Homology 3 domain, stabilizing the active conformation [6] [8]. Active Bruton's tyrosine kinase then phosphorylates key downstream substrates, most notably phospholipase C gamma 2.

Table 1: Bruton's Tyrosine Kinase Structural Domains and Functions

DomainKey Structural FeaturesPrimary Functions
Pleckstrin Homology (PH)Binds phosphoinositides (e.g., PIP3)Membrane recruitment and localization; Critical for activation initiation.
Tec Homology (TH)Proline-rich sequencesIntramolecular regulation; Potential protein interaction site.
Src Homology 3 (SH3)Binds proline-rich motifs (e.g., on SLP65)Mediates protein-protein interactions within signaling complexes.
Src Homology 2 (SH2)Binds phosphotyrosine motifs (e.g., on SLP65, CD19)Facilitates recruitment to activated receptors/adaptors; Signal complex assembly.
Kinase (TK)ATP-binding pocket; Catalytic site; Contains Cysteine 481Phosphorylates substrate proteins (e.g., PLCγ2); Target of covalent inhibitors.

Key Signaling Pathways Involving Bruton's Tyrosine Kinase

Bruton's tyrosine kinase acts as a central signaling hub downstream of multiple critical receptors on immune cells:

  • B Cell Receptor Pathway: Antigen binding to the B cell receptor triggers immunoreceptor tyrosine-based activation motif phosphorylation on the CD79A/CD79B signaling subunits by Src family kinases. This recruits and activates spleen tyrosine kinase, which phosphorylates Bruton's tyrosine kinase and the adaptor SLP65. SLP65 scaffolds a complex where Bruton's tyrosine kinase phosphorylates and activates phospholipase C gamma 2. Phospholipase C gamma 2 cleaves phosphatidylinositol 4,5-bisphosphate into diacylglycerol and inositol 1,4,5-trisphosphate, leading to protein kinase C activation, calcium mobilization, and downstream activation of nuclear factor of activated T-cells, mitogen-activated protein kinase, and nuclear factor kappa-light-chain-enhancer of activated B cells pathways. This cascade drives B cell survival, proliferation, metabolic reprogramming, differentiation, and antibody production [1] [6] [7]. Bruton's tyrosine kinase is also involved in tonic B cell receptor signaling essential for naive B cell survival.

  • Toll-like Receptor Pathway: Bruton's tyrosine kinase interacts with Toll-like receptor signaling adaptors, myeloid differentiation primary response 88 and Toll/Interleukin-1 receptor domain-containing adaptor inducing interferon-β, particularly in myeloid cells (dendritic cells, macrophages) and B cells. It contributes to nuclear factor kappa-light-chain-enhancer of activated B cells activation and the production of pro-inflammatory cytokines (tumor necrosis factor alpha, interleukin-6, interleukin-1 beta) and type I interferons in response to pathogen-associated molecular patterns [1] [6]. Bruton's tyrosine kinase also regulates Toll-like receptor 9 signaling in B cells and plasmacytoid dendritic cells.

  • Fc Receptor Pathways:

  • Fc Gamma Receptors: Bruton's tyrosine kinase is activated downstream of Fc gamma receptors on macrophages, monocytes, and neutrophils. It is crucial for Fc gamma receptor-mediated phagocytosis, oxidative burst, and cytokine release, linking antibody opsonization to innate effector functions [6] [7].
  • Fc Epsilon Receptor I: In mast cells and basophils, Bruton's tyrosine kinase signaling downstream of Fc epsilon receptor I cross-linking is critical for degranulation (release of histamine, proteases) and production of lipid mediators and cytokines (e.g., interleukin-4, interleukin-13), central to allergic responses and chronic spontaneous urticaria [1] [5] [6].
  • Chemokine Receptor Signaling: Bruton's tyrosine kinase modulates signaling downstream of chemokine receptors (e.g., CXCR4, CXCR5). This influences cell migration, adhesion (via integrin activation), and homing of B cells and myeloid cells to lymphoid organs and inflammatory sites [1] [6] [8].

  • B Cell Activating Factor Receptor Signaling: While primarily activating the non-canonical nuclear factor kappa-light-chain-enhancer of activated B cells pathway, the B cell activating factor receptor cooperates with the B cell receptor, and Bruton's tyrosine kinase contributes to synergistic survival and activation signals in B cells [6] [7].

Table 2: Bruton's Tyrosine Kinase-Dependent Pathways and Immune Consequences

Receptor PathwayKey Cell TypesBruton's Tyrosine Kinase-Dependent FunctionsPathological Consequence of Dysregulation
B Cell ReceptorB LymphocytesDevelopment, survival, proliferation, differentiation, antibody production.Autoimmunity (e.g., SLE, RA); B cell malignancies (e.g., CLL, MCL, WM).
Toll-like ReceptorsMyeloid cells; B cellsCytokine (TNFα, IL-6, IFN-I) and chemokine production; Costimulation.Systemic inflammation; Autoimmunity; Cancer progression.
Fcγ ReceptorsMacrophages; NeutrophilsPhagocytosis; Antibody-dependent cellular cytotoxicity; Cytokine release.Impaired infection clearance; Autoantibody-mediated tissue damage (e.g., SLE).
Fcε Receptor IMast cells; BasophilsDegranulation; Lipid mediator synthesis; Th2 cytokine production.Allergic diseases; Chronic spontaneous urticaria.
Chemokine ReceptorsLeukocytesMigration; Adhesion; Tissue homing (lymphoid organs, inflammation sites).Altered immune surveillance; Pathogenic cell infiltration (e.g., in MS, RA).

Role in Immune-Mediated and Neoplastic Diseases

Dysregulated Bruton's tyrosine kinase signaling underpins numerous pathological conditions:

  • B Cell Malignancies: Constitutive or hyperactive B cell receptor signaling is a hallmark of chronic lymphocytic leukemia, mantle cell lymphoma, Waldenström's macroglobulinemia, and diffuse large B cell lymphoma. Genetic alterations (e.g., mutations in CD79A/B, MYD88, CARD11) or microenvironmental cues lead to sustained Bruton's tyrosine kinase activation, promoting malignant B cell survival, proliferation, and tissue retention [3] [8]. Nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathway activation downstream of Bruton's tyrosine kinase are particularly crucial.
  • Autoimmune Diseases: Aberrant B cell receptor and Toll-like receptor signaling, often involving Bruton's tyrosine kinase, contribute to loss of tolerance and autoantibody production in systemic lupus erythematosus and rheumatoid arthritis. Bruton's tyrosine kinase also mediates effector functions in autoantibody-dependent diseases like pemphigus vulgaris and bullous pemphigoid via Fc receptor signaling in myeloid cells [1] [5] [7]. Myelin-reactive B cells in multiple sclerosis critically depend on Bruton's tyrosine kinase.
  • Inflammatory Diseases: Bruton's tyrosine kinase is pivotal in Fc epsilon receptor I-driven mast cell degranulation in chronic spontaneous urticaria and potentially severe asthma. Its role in Toll-like receptor-mediated cytokine production links it to general inflammatory responses [1] [5]. Microglial activation in multiple sclerosis also involves Bruton's tyrosine kinase [4].

Properties

CAS Number

1581714-49-9

Product Name

Atuzabrutinib

IUPAC Name

(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4,4-dimethylpent-2-enenitrile

Molecular Formula

C30H30FN7O2

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C30H30FN7O2/c1-30(2,3)15-19(16-32)29(39)37-13-7-8-20(17-37)38-28-25(27(33)34-18-35-28)26(36-38)23-12-11-22(14-24(23)31)40-21-9-5-4-6-10-21/h4-6,9-12,14-15,18,20H,7-8,13,17H2,1-3H3,(H2,33,34,35)/b19-15+/t20-/m1/s1

InChI Key

KZMQPYCXSAGLTB-ZWUNQBBJSA-N

Canonical SMILES

CC(C)(C)C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N

Isomeric SMILES

CC(C)(C)/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.